Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

Catalog No.
S1491410
CAS No.
124992-48-9
M.F
C16H14Cl2O5
M. Wt
357.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy...

CAS Number

124992-48-9

Product Name

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

IUPAC Name

methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

Molecular Formula

C16H14Cl2O5

Molecular Weight

357.2 g/mol

InChI

InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3

InChI Key

WXJXATZMSNYPTG-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl

Molecular Structure Analysis

The key feature of this molecule is the presence of two phenoxy groups connected by an ester linkage to a propanoic acid chain. One phenoxy ring has a chlorine atom at positions 2 and 4, and a hydroxyl group at position 5. The presence of these substituents likely affects the overall properties of the molecule.

  • Two phenoxy rings: These aromatic rings contribute to the overall hydrophobicity of the molecule, potentially influencing its interaction with biological membranes [].
  • Chlorine and hydroxyl substituents: The chlorine atoms can enhance the electron-withdrawing character of the ring, potentially impacting its reactivity. The hydroxyl group can participate in hydrogen bonding, which could influence solubility and interaction with other molecules [].
  • Ester linkage: The ester linkage connects the phenoxy groups to the propanoic acid chain. This linkage can be susceptible to hydrolysis under certain conditions [].

Chemical Reactions Analysis

  • Hydrolysis: The ester linkage can be cleaved by water or enzymes, releasing the corresponding acid and alcohol [].
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate  + H2O -> 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid + CH3OH
  • Esterification: The compound might undergo esterification reactions with other alcohols under specific conditions [].

There is no current information available regarding the mechanism of action of this specific compound. However, based on the structural similarities to phenoxy herbicides, it might potentially interfere with plant auxin activity or disrupt cellular processes [].

XLogP3

4.4

Dates

Modify: 2023-08-15

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